

# Spectroscopic and Synthetic Profile of N-(phenoxyacetyl)glycine: A Technical Overview

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## Compound of Interest

Compound Name: *N*-(phenoxyacetyl)glycine

Cat. No.: B081086

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## Abstract

**N-(phenoxyacetyl)glycine** is a molecule of interest in various chemical and pharmaceutical research domains. A comprehensive understanding of its spectroscopic and synthetic characteristics is crucial for its application and further development. This technical guide provides a structured overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and a detailed experimental protocol for the synthesis of **N-(phenoxyacetyl)glycine**. The data is presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, this document includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the process.

## Spectroscopic Data

A complete set of experimentally determined spectroscopic data for **N-(phenoxyacetyl)glycine** is not readily available in the public domain based on current searches. However, based on the known structures of similar compounds such as N-acetyl glycine and N-phenylacetyl glycine, the expected spectral characteristics can be predicted. This section will be populated with experimental data upon its availability.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **N-(phenoxyacetyl)glycine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would provide key information about the hydrogen and carbon environments within the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	Carboxylic acid proton (-COOH)
~8.0-8.5	Triplet	1H	Amide proton (-NH-)
~6.9-7.4	Multiplet	5H	Aromatic protons (phenoxy group)
~4.6	Singlet	2H	Methylene protons (-O-CH <sub>2</sub> -)
~4.1	Doublet	2H	Methylene protons (-NH-CH <sub>2</sub> -)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	Carboxylic acid carbon (-COOH)
~168	Amide carbonyl carbon (-C=O)
~157	Aromatic carbon (-O-Ar)
~130	Aromatic C-H
~122	Aromatic C-H
~115	Aromatic C-H
~67	Methylene carbon (-O-CH <sub>2</sub> -)
~41	Methylene carbon (-NH-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-(phenoxyacetyl)glycine** would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for **N-(phenoxyacetyl)glycine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid)
~3300	Medium	N-H stretch (amide)
~1730	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I)
~1550	Medium	N-H bend (amide II)
~1600, ~1490	Medium-Weak	C=C stretch (aromatic)
~1240	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-(phenoxyacetyl)glycine** (C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub>), the expected molecular weight is approximately 209.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for **N-(phenoxyacetyl)glycine**

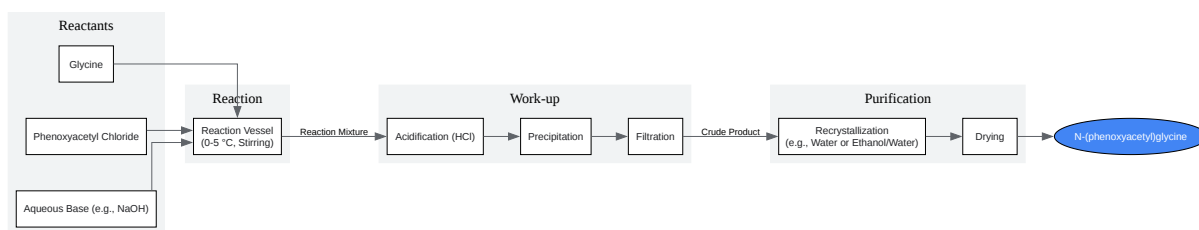
m/z	Interpretation
209	Molecular ion $[M]^+$
192	$[M - OH]^+$
164	$[M - COOH]^+$
94	$[C_6H_5O]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The synthesis of **N-(phenoxyacetyl)glycine** can be achieved through the acylation of glycine with phenoxyacetyl chloride. The following is a generalized experimental protocol based on standard procedures for N-acylation of amino acids.

### Synthesis of N-(phenoxyacetyl)glycine

This procedure involves the reaction of glycine with phenoxyacetyl chloride in an aqueous alkaline solution, a method commonly known as the Schotten-Baumann reaction.



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A schematic representation of the synthesis workflow for **N-(phenoxyacetyl)glycine**.

Materials:

- Glycine
- Phenoxyacetyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Ethanol (for recrystallization, optional)
- Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath, Buchner funnel, etc.)

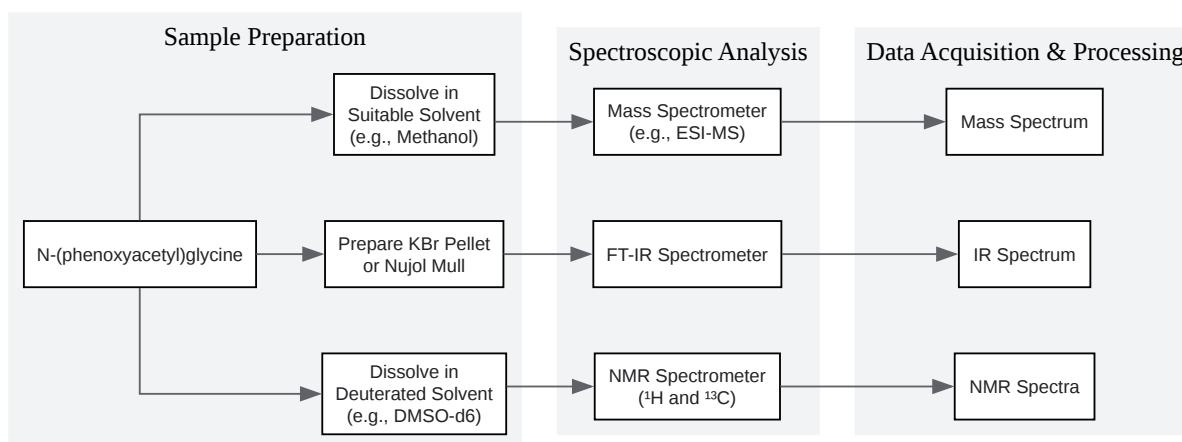
Procedure:

- **Dissolution of Glycine:** Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in a flask, cooled in an ice bath to 0-5 °C.
- **Acylation:** While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add phenoxyacetyl chloride to the glycine solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture in the ice bath for one hour, and then at room temperature for an additional two hours.
- **Acidification and Precipitation:** Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of **N-(phenoxyacetyl)glycine** should form.
- **Isolation of Crude Product:** Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

- Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure **N-(phenoxyacetyl)glycine**.
- Drying: Dry the purified product in a vacuum oven.

## Spectroscopic Analysis Protocol

The following outlines the general procedures for obtaining the spectroscopic data for the synthesized **N-(phenoxyacetyl)glycine**.



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A generalized workflow for the spectroscopic analysis of **N-(phenoxyacetyl)glycine**.

- NMR Spectroscopy:
  - Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, and transfer to an NMR tube.
  - Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. Chemical shifts should be referenced to the residual solvent peak.

- IR Spectroscopy:
  - Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
  - Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or prepare a Nujol mull.
  - Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry:
  - Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.
  - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.
  - Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

## Conclusion

This technical guide provides a foundational framework for the spectroscopic and synthetic understanding of **N-(phenoxyacetyl)glycine**. While experimentally determined spectroscopic data is not currently available in widespread databases, the predicted values and general experimental protocols outlined herein offer valuable guidance for researchers. The provided synthesis workflow and analytical procedures are based on established chemical principles and can be readily adapted for the preparation and characterization of this and similar N-acyl amino acid derivatives. Future work should focus on obtaining and publishing the experimental spectroscopic data to complete the characterization of this compound.

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